molecular formula C12H14N2O3S B4440517 N-cyclopropyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

N-cyclopropyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No.: B4440517
M. Wt: 266.32 g/mol
InChI Key: ZHSQNWJCCCDHAO-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable target for research in medicinal chemistry.

Preparation Methods

The synthesis of N-cyclopropyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of cyclopropylamine and 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride as starting materials. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of advanced purification techniques.

Chemical Reactions Analysis

N-cyclopropyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced tetrahydroquinoline derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the parent compound.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-cyclopropyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide exerts its effects involves the activation of the M2 isoform of pyruvate kinase (PKM2). PKM2 is an enzyme that plays a critical role in glycolysis and is often upregulated in cancer cells. Activation of PKM2 by this compound leads to increased pyruvate kinase activity, which can alter the metabolic pathways in cancer cells and potentially inhibit their proliferation .

Comparison with Similar Compounds

N-cyclopropyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific activation of PKM2 and its potential therapeutic applications in cancer treatment.

Properties

IUPAC Name

N-cyclopropyl-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c15-12-6-1-8-7-10(4-5-11(8)13-12)18(16,17)14-9-2-3-9/h4-5,7,9,14H,1-3,6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSQNWJCCCDHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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